Z-D-Lys(boc)-osu
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Overview
Description
Z-D-Lys(boc)-osu: Nα-Cbz-Nε-Boc-D-Lysine , is a derivative of the amino acid lysine. It is commonly used in laboratory settings, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group, which help prevent unwanted side reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Lys(boc)-osu typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Cbz or Z) group. This is followed by the protection of the ε-amino group with the tert-butoxycarbonyl (Boc) group. The final product, this compound, is obtained through a series of purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Z-D-Lys(boc)-osu undergoes various chemical reactions, including:
Substitution Reactions: The protective groups (Cbz and Boc) can be selectively removed under specific conditions to allow further functionalization of the lysine residue.
Coupling Reactions: It is commonly used in peptide synthesis, where it couples with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove the Boc group, while hydrogenation or acidic conditions can remove the Cbz group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU are used for peptide bond formation.
Major Products Formed: The major products formed from reactions involving this compound are peptides and other complex molecules where lysine is a key component .
Scientific Research Applications
Chemistry: Z-D-Lys(boc)-osu is widely used in the synthesis of peptides and proteins. It serves as a building block in the creation of complex peptide chains, which are essential for studying protein structure and function.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the synthesis of modified peptides that mimic natural substrates.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides and proteins.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic peptides and other bioactive molecules.
Mechanism of Action
Mechanism: Z-D-Lys(boc)-osu exerts its effects through the formation of stable peptide bonds. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds.
Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of lysine residues, facilitating the formation of peptide bonds. This process is crucial in the synthesis of peptides and proteins, which are involved in various biological pathways.
Comparison with Similar Compounds
Nα-Cbz-Nε-Boc-L-Lysine: Similar to Z-D-Lys(boc)-osu but with the L-isomer of lysine.
Nα-Fmoc-Nε-Boc-D-Lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.
Nα-Cbz-Nε-Boc-D-Ornithine: Similar structure but with ornithine instead of lysine.
Uniqueness: this compound is unique due to its specific protective groups and the D-isomer of lysine. These features make it particularly useful in the synthesis of peptides that require selective protection and deprotection steps .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFVVSXVXQRYFS-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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